Formyl acetate

CAS No.: 2258-42-6

Cat. No.: VC2311783

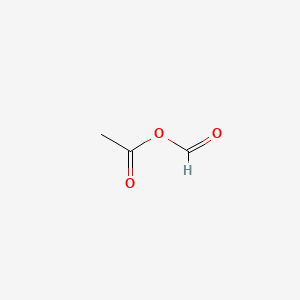

Molecular Formula: C3H4O3

Molecular Weight: 88.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2258-42-6 |

|---|---|

| Molecular Formula | C3H4O3 |

| Molecular Weight | 88.06 g/mol |

| IUPAC Name | formyl acetate |

| Standard InChI | InChI=1S/C3H4O3/c1-3(5)6-2-4/h2H,1H3 |

| Standard InChI Key | ORWKVZNEPHTCQE-UHFFFAOYSA-N |

| SMILES | CC(=O)OC=O |

| Canonical SMILES | CC(=O)OC=O |

Introduction

Chemical Identity and Structural Characteristics

Formyl acetate, also known as acetic formic anhydride or methanoyl ethanoate, possesses the molecular formula C3H4O3 and a molecular weight of 88.06 g/mol . The chemical structure can be represented as H3C-(C=O)-O-(C=O)H, highlighting its mixed anhydride nature formed by the condensation of acetic acid (H3C-(C=O)OH) and formic acid (H(C=O)OH) with the elimination of one water molecule . This structural arrangement contributes to its distinctive chemical behavior and reactivity patterns.

The compound is identified in chemical databases by several synonyms including acetic formic anhydride, formic acetic anhydride, and O-formyl acetate, with additional designations like MFCD13184316 (MDL Number) and GNF4F3WBU5 (FDA UNII) . As a mixed anhydride, formyl acetate exhibits chemical properties intermediate between those of acetic anhydride and formic anhydride, contributing to its specialized applications in organic synthesis.

Physical and Chemical Properties

Physical Characteristics

Formyl acetate exists as a colorless oil under standard conditions, displaying specific physical parameters that influence its handling and applications. The compound demonstrates moderate volatility with a boiling point of 27-28°C under reduced pressure (1 Torr) . This low boiling point necessitates careful handling procedures during isolation and storage to prevent unintended loss through evaporation.

Table 1: Physical Properties of Formyl Acetate

| Property | Value |

|---|---|

| Physical State | Colorless oil |

| Boiling Point | 27-28°C (at 1 Torr) |

| Density | 1.116±0.06 g/cm³ (Predicted) |

| Molecular Weight | 88.06 g/mol |

| Stability | Air sensitive, Hygroscopic |

The predicted density of formyl acetate at 1.116±0.06 g/cm³ positions it as slightly denser than water, a property that influences its behavior in liquid-liquid extractions and other separation techniques . These physical characteristics must be considered when designing synthetic procedures involving this compound.

Solubility Profile

The solubility characteristics of formyl acetate significantly impact its utility in organic synthesis. Experimental data indicates variable solubility across common organic solvents, as detailed in Table 2.

Table 2: Solubility Profile of Formyl Acetate

| Solvent | Solubility |

|---|---|

| Ethyl Acetate | Soluble |

| Chloroform | Slightly soluble |

| Methanol | Slightly soluble |

The preferential solubility in ethyl acetate compared to chloroform and methanol suggests a moderate polarity profile consistent with its mixed anhydride structure . This solubility pattern influences solvent selection in reactions where formyl acetate serves as either a reagent or intermediate.

Chemical Reactivity and Stability

Formyl acetate demonstrates pronounced reactivity towards nucleophilic species, particularly those bearing hydroxyl, phenolic, or amine functionalities. This reactivity pattern establishes its utility as a formylating agent in organic synthesis . The compound's susceptibility to nucleophilic attack primarily occurs at the formyl carbonyl position due to its enhanced electrophilicity compared to the acetyl carbonyl.

A notable stability concern is the compound's sensitivity to both atmospheric moisture and oxygen. Formyl acetate is classified as hygroscopic and air-sensitive, properties that necessitate specialized handling under inert atmosphere conditions . More critically, the compound undergoes spontaneous decomposition at ambient temperature, generating acetic acid and carbon monoxide as decomposition products:

C3H4O3 → CH3COOH + CO

This decomposition proceeds more rapidly at elevated temperatures, imposing significant constraints on storage conditions and reaction parameters when utilizing formyl acetate . The gas evolution associated with this decomposition pathway presents substantial safety concerns, particularly when the compound is stored in sealed containers where pressure buildup can create explosion hazards.

Synthesis Methods

Preparation from Sodium Formate and Acetyl Chloride

The most straightforward and frequently employed route to formyl acetate involves the reaction between sodium formate and acetyl chloride in anhydrous diethyl ether at temperatures between 23-27°C . This approach, attributed to Krimen in the literature, represents the standard laboratory-scale preparation method:

HCOONa + CH3COCl → CH3CO-O-CHO + NaCl

The reaction proceeds through nucleophilic acyl substitution, with the formate anion attacking the electrophilic carbonyl carbon of acetyl chloride. The anhydrous conditions are critical to prevent hydrolysis of both the starting acetyl chloride and the resulting formyl acetate product.

Alternative Synthetic Routes

Several alternative methods for obtaining formyl acetate have been documented, each offering specific advantages under different synthetic circumstances:

-

Reaction between ketene and formic acid at room temperature or below

-

In situ generation by stirring formic acid, acetyl chloride, and triethylamine in tetrahydrofuran (THF) at -70°C for 10 minutes

-

Formation in mixtures containing excess formic acid and acetic anhydride, commonly referred to as formic acid-acetic anhydride mixture (FAM)

The selection of a specific preparation route typically depends on the scale of synthesis, available reagents, equipment constraints, and whether isolation of formyl acetate is necessary or if in situ generation is sufficient for subsequent transformations.

Purification Methodology

Purification of formyl acetate traditionally employs fractional distillation under reduced pressure . The compound's low boiling point (27-28°C at 1 Torr) facilitates separation from higher-boiling impurities, though specialized low-temperature condensation equipment may be necessary to efficiently collect the distillate without significant losses.

The purification process requires careful temperature control to minimize decomposition during distillation, as elevated temperatures accelerate the conversion to acetic acid and carbon monoxide. Additionally, exposure to moisture must be rigorously avoided throughout the purification process to maintain product integrity.

Applications in Organic Synthesis

Formylation of Nucleophilic Substrates

Formyl acetate serves as an effective formylating agent for introducing the formyl group (CHO-) to various nucleophilic functionalities. Particularly noteworthy is its ability to formylate hydroxyl, phenolic, and amine groups, as well as other heteroatom-centered nucleophiles . This reactivity pattern enables the preparation of formyl derivatives that serve as valuable synthetic intermediates.

Recent research has explored the application of formylation methods to phenolic compounds, though these typically employ formamidine acetate rather than formyl acetate directly . The mechanistic pathways in these formylation reactions often involve initial acylation followed by formyl transfer, highlighting the complementary nature of various formylating agents in organic synthesis.

Synthesis of Aldehydes from Grignard Reagents

A significant synthetic application of formyl acetate involves the preparation of aldehydes from aromatic Grignard reagents . This transformation provides a valuable route to aryl aldehydes, which are important building blocks in organic synthesis:

ArMgX + CH3CO-O-CHO → ArCHO + CH3COOMgX

The reaction proceeds through nucleophilic addition of the Grignard reagent to the formyl carbonyl, followed by collapse of the tetrahedral intermediate. This methodology offers advantages over traditional aldehyde synthesis routes, particularly in cases where selectivity and mild conditions are required.

Preparation of Specialized Reagents

Formyl acetate serves as a key precursor in the synthesis of specialized reagents with particular utility in organic chemistry:

-

Formyl fluoride (HCOF): Formyl acetate reacts with fluoride sources to generate formyl fluoride, a reactive formylating agent with applications in specialized synthetic transformations .

-

Diazoacetaldehyde (N2CHCHO): The preparation of this versatile building block utilizes formyl acetate as a starting material, providing access to a reagent capable of introducing both aldehyde functionality and diazo groups in synthetic sequences .

These specialized reagents derived from formyl acetate expand the synthetic toolkit available to organic chemists, enabling transformations that might otherwise be challenging to accomplish.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume